molecular formula C22H20N4O3 B2904377 (E)-2-((furan-2-ylmethyl)amino)-3-(((4-methoxyphenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 463358-20-5

(E)-2-((furan-2-ylmethyl)amino)-3-(((4-methoxyphenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Katalognummer: B2904377
CAS-Nummer: 463358-20-5
Molekulargewicht: 388.427
InChI-Schlüssel: FBVHGBROZLRXMV-OEAKJJBVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-2-((furan-2-ylmethyl)amino)-3-(((4-methoxyphenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a structurally distinct and potent chemical probe designed to target the Bromodomain and Extra-Terminal (BET) family of epigenetic reader proteins. This compound exhibits high affinity and selectivity for the acetyl-lysine binding pockets of BET bromodomains, particularly BRD4, thereby disrupting the recruitment of transcriptional machinery to specific gene promoters. Its primary research value lies in its utility as a tool to interrogate BET-dependent gene regulation pathways, which are critical in cellular processes such as proliferation, apoptosis, and differentiation . The dysregulation of BET protein function is a well-established driver in numerous cancers and inflammatory diseases, making this inhibitor a vital compound for investigating the underlying mechanisms of these conditions and for evaluating the therapeutic potential of BET inhibition in preclinical models. By competitively inhibiting BRD4 binding to acetylated histones, this compound effectively suppresses the expression of key oncogenes like MYC, providing a powerful means to study oncogene addiction and explore novel anti-cancer strategies . Its optimized structure offers researchers a specific agent for dissecting complex epigenetic networks and validating BET proteins as high-value targets across various fields of biomedical research.

Eigenschaften

IUPAC Name

2-(furan-2-ylmethylamino)-3-[(4-methoxyphenyl)iminomethyl]-9-methylpyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-15-5-3-11-26-21(15)25-20(24-13-18-6-4-12-29-18)19(22(26)27)14-23-16-7-9-17(28-2)10-8-16/h3-12,14,24H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVHGBROZLRXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=C(C=C3)OC)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (E)-2-((furan-2-ylmethyl)amino)-3-(((4-methoxyphenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a novel pyrido-pyrimidine derivative that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that may contribute to its biological activity. The key components include:

  • Furan moiety : Known for various biological activities, including anti-inflammatory and antioxidant effects.
  • Pyrido[1,2-a]pyrimidine core : Associated with diverse pharmacological properties such as anticancer and antimicrobial effects.

Molecular Formula

The molecular formula is C18H19N3O2C_{18}H_{19}N_{3}O_{2}, indicating the presence of nitrogen and oxygen, which are crucial for biological interactions.

Anticancer Activity

Research has indicated that derivatives of pyrido-pyrimidines exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival.

Example Study : In vitro studies demonstrated that similar compounds can induce apoptosis in cancer cells by activating caspase pathways, leading to cell cycle arrest at the G1 phase.

Antimicrobial Properties

Compounds with furan and pyridine structures have shown promising antimicrobial activity. They may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Case Study : A study evaluated the antimicrobial efficacy of related compounds against various bacterial strains, showing significant inhibition zones in disk diffusion assays.

Anti-inflammatory Effects

The furan moiety is particularly noted for its anti-inflammatory properties. Compounds containing this structure can inhibit the production of pro-inflammatory cytokines.

Research Findings : In animal models, administration of similar furan-containing compounds resulted in reduced levels of TNF-alpha and IL-6, indicating a potential for treating inflammatory diseases.

Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis via caspase activation
AntimicrobialInhibition of cell wall synthesis
Anti-inflammatoryReduction in pro-inflammatory cytokines

Comparative Analysis with Related Compounds

Compound NameStructure TypeBiological ActivityEfficacy Level
Compound APyrido-pyrimidineAnticancerHigh
Compound BFuran derivativeAntimicrobialModerate
Compound CFuran-pyridineAnti-inflammatoryHigh

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

Electronic Effects : The 4-methoxyphenyl group’s electron-donating methoxy moiety may enhance binding to receptors requiring electron-rich aromatic interactions, contrasting with the electron-withdrawing chlorine in Compound 3 .

Synthetic Challenges: The imino group in the target compound may complicate synthesis compared to thioxo derivatives (e.g., ), which are more stable but less reactive .

Q & A

What are the common synthetic routes for preparing (E)-2-((furan-2-ylmethyl)amino)-3-(((4-methoxyphenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one?

Basic Research Focus:
The synthesis typically involves multi-step protocols, including:

  • Cyclocondensation reactions to form the pyrido[1,2-a]pyrimidin-4-one core.
  • Schiff base formation between amine and aldehyde groups under reflux conditions (e.g., ethanol or THF as solvents, 60–80°C) .
  • Substitution reactions to introduce the furan-2-ylmethyl and 4-methoxyphenyl groups.

Advanced Research Focus:
Optimization of reaction conditions using Design of Experiments (DoE) principles:

  • Systematic variation of parameters (temperature, solvent polarity, catalyst loading) to improve yield and selectivity.
  • Statistical modeling (e.g., response surface methodology) to resolve competing pathways, such as undesired tautomerization or byproduct formation .

How can the compound’s electronic and steric properties be characterized to predict its reactivity?

Basic Research Focus:

  • Spectroscopic techniques :
    • NMR (¹H/¹³C) to confirm regioselectivity of substitutions and imine bond geometry (E/Z configuration).
    • Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

Advanced Research Focus:

  • Quantum mechanical calculations (DFT, TD-DFT):
    • Modeling frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer interactions.
    • Simulating UV-Vis spectra to correlate experimental absorbance with computational results .

What experimental strategies are used to resolve contradictions in biological activity data for structural analogs?

Basic Research Focus:

  • Comparative bioassays : Testing analogs with variations in substituents (e.g., furan vs. benzyl groups) to isolate pharmacophore contributions .
  • Dose-response studies to differentiate true activity from assay interference (e.g., aggregation-based false positives) .

Advanced Research Focus:

  • Structural biology : Co-crystallization with target proteins (e.g., kinases) to validate binding modes.
  • Free-energy perturbation (FEP) simulations to quantify binding affinity differences between analogs .

How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Basic Research Focus:

  • Forced degradation studies :
    • Acid/Base hydrolysis (e.g., 0.1M HCl/NaOH, 40°C).
    • Thermal stress (e.g., 60°C for 48 hours) with HPLC monitoring of degradation products .

Advanced Research Focus:

  • Kinetic modeling :
    • Determining activation energy (Ea) via Arrhenius plots to predict shelf-life.
    • Identifying degradation pathways (e.g., imine hydrolysis or furan ring oxidation) using LC-MS/MS .

What crystallographic challenges arise during structural determination, and how are they addressed?

Basic Research Focus:

  • Crystal growth : Screening solvent systems (e.g., DMSO/water) to obtain diffraction-quality crystals .

Advanced Research Focus:

  • Twinned data refinement : Using SHELXL’s TWIN/BASF commands to resolve overlapping reflections in non-merohedral twins .
  • Disorder modeling : Applying PART/SUMP restraints to manage flexible substituents (e.g., methoxyphenyl groups) .

How can structure-activity relationships (SARs) be established for analogs with minor structural variations?

Basic Research Focus:

  • Bioisosteric replacement : Swapping furan with thiophene or morpholine groups to assess electronic effects .
  • Pharmacophore mapping : Identifying critical hydrogen bond donors/acceptors via 2D-NOESY .

Advanced Research Focus:

  • 3D-QSAR : CoMFA/CoMSIA models to correlate steric/electrostatic fields with activity trends.
  • Alchemical binding free energy calculations to predict activity cliffs .

What methodologies are recommended for detecting and characterizing reactive intermediates during synthesis?

Basic Research Focus:

  • In-situ monitoring : ReactIR or Raman spectroscopy to track transient species (e.g., enamine intermediates) .

Advanced Research Focus:

  • Trapping experiments : Using stable radicals (e.g., TEMPO) to isolate and characterize short-lived intermediates via EPR .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.